methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound featuring a 3,4-dihydroisoquinoline core substituted at the 7-position with a 4-(trifluoromethoxy)benzamido group and a methyl ester at the 2-position. The trifluoromethoxy (OCF₃) moiety is a highly electron-withdrawing group known to enhance metabolic stability and lipophilicity in pharmaceuticals .
Properties
IUPAC Name |
methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-18(26)24-9-8-12-2-5-15(10-14(12)11-24)23-17(25)13-3-6-16(7-4-13)28-19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJMTOQEARVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1448057-16-6) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₇F₃N₂O₄
- Molecular Weight : 394.3 g/mol
- Structural Characteristics : The compound features a dihydroisoquinoline core with a trifluoromethoxy group and a benzamide moiety. These structural elements contribute to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to altered cell cycle progression and apoptosis in cancer cells .
- Antitumor Activity : Research indicates that derivatives of isoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against multiple tumor types .
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via HDAC inhibition |
| MCF-7 (Breast Cancer) | 3.5 | Cell cycle arrest in G0/G1 phase |
| HeLa (Cervical Cancer) | 4.0 | Inhibition of histone acetylation |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Case Studies
- In Vitro Studies : A study assessed the effects of this compound on human breast cancer cells. Results indicated that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Animal Models : In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was linked to its ability to modulate gene expression related to tumor suppression .
Scientific Research Applications
Antitumor Activity
Research indicates that isoquinoline derivatives possess significant antitumor properties. Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this derivative may also exhibit similar effects through mechanisms involving cell cycle arrest and apoptosis pathways .
Antimicrobial Properties
Isoquinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains. The trifluoromethoxy group is hypothesized to enhance the compound's lipophilicity, potentially facilitating better membrane permeability and resulting in increased antimicrobial efficacy .
Neuroprotective Effects
The neuroprotective properties of isoquinolines have been documented in various studies. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Derivatives
This compound can be synthesized via various methods involving condensation reactions and cyclization processes. The incorporation of trifluoromethoxy groups is particularly valuable in enhancing the reactivity of the compound during synthesis, allowing for the formation of more complex structures with potential biological activities .
Peptide Coupling Reagents
This compound can serve as an intermediate in the synthesis of peptide coupling agents due to its functional groups that facilitate amide bond formation. Its application in drug development as a building block for more complex molecules is significant, particularly in designing novel therapeutics targeting specific diseases .
Fluorescent Probes
The unique structural features of this compound allow it to be explored as a fluorescent probe in bioimaging applications. Its ability to interact with biological molecules makes it a candidate for tracking cellular processes in real-time using fluorescence microscopy techniques .
Polymer Chemistry
In polymer science, derivatives of isoquinolines are being investigated for their potential use as additives or modifiers to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical properties, making them suitable for advanced material applications .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethoxybenzamido group increases logP compared to methoxybenzyl analogs (e.g., 7e), improving membrane permeability but possibly reducing aqueous solubility .
- Hydrogen Bonding: The amide group in the target compound provides hydrogen-bond donor/acceptor sites absent in benzyl- or CF₃-substituted analogs (e.g., 7c, 7e), which may enhance target specificity .
Physicochemical and Spectroscopic Properties
- NMR Signatures : The target compound’s amide proton (NH) is expected to resonate at δ 8.5–10.0 ppm, distinct from benzyl-substituted analogs (e.g., 7c: δ 4.5–5.5 ppm for CH₂) . The trifluoromethoxy group’s ¹⁹F-NMR signal typically appears at δ -55 to -60 ppm .
- HPLC Retention : Increased retention time compared to less lipophilic analogs (e.g., 7b with a hydroxyl group) due to the OCF₃ moiety .
Preparation Methods
Acidic Cyclization of Amide Precursors
Cyclization under acidic conditions, as detailed in WO2011082700A1, offers high efficiency for dihydroisoquinoline formation. The process involves:
- Friedel-Crafts Acylation : A phenethylamine derivative reacts with 4-(trifluoromethoxy)benzoyl chloride in the presence of AlCl₃, forming an intermediate amide.
- Cyclization : The amide undergoes intramolecular cyclization in solvents like dichloromethane or nitromethane with catalytic HCl or H₂SO₄. Temperatures range from 20°C to reflux (40–80°C), achieving near-quantitative conversion within 2–24 hours.
Key Advantages :
Modified Bischler-Napieralsky Synthesis
Traditional Bischler-Napieralsky methods face limitations with electron-withdrawing groups like trifluoromethoxy. However, US4861888A reports a workaround using sulfur-mediated dehydrogenation:
- Formation of Tetrahydroisoquinoline : Phenethylamine derivatives react with formic acid to yield 1,2,3,4-tetrahydroisoquinoline.
- Dehydrogenation : Elemental sulfur (1–10 equivalents) in toluene or butanol at reflux (110–140°C) converts the tetrahydro derivative to 3,4-dihydroisoquinoline over 4–20 hours.
Challenges :
- Lower yields (70–80%) compared to acidic cyclization.
- Requires purification via distillation or salt formation.
Introduction of the 4-(Trifluoromethoxy)benzamido Group
The 7-position of the dihydroisoquinoline core is functionalized via amide coupling. WO2005118548A1 and PMC4463639 highlight two approaches:
Direct Amide Coupling
Reagents :
Procedure :
- Activate 4-(trifluoromethoxy)benzoic acid with HATU (1.1 equivalents) in DMF.
- Add the dihydroisoquinoline core (1.0 equivalent) and DIEA (3.0 equivalents).
- Stir at room temperature for 12–24 hours.
Outcomes :
Stepwise Acylation
For sensitive substrates, a stepwise protocol is employed:
- Protection : Temporarily protect the dihydroisoquinoline’s amine group with Boc anhydride.
- Acylation : React with 4-(trifluoromethoxy)benzoyl chloride in dichloromethane.
- Deprotection : Remove Boc with TFA/CH₂Cl₂ (1:1).
Advantages :
Esterification and Final Product Isolation
The methyl ester at the 2-position is introduced early or late in the synthesis, depending on the route:
Early-Stage Esterification
Method :
- React the dihydroisoquinoline core with methyl chloroformate in THF.
- Use NaHCO₃ as a base to maintain pH 8–9.
Conditions :
Late-Stage Esterification
Alternative Approach :
- Hydrolyze a tert-butyl ester (e.g., tert-butyl 7-amino-3,4-dihydroisoquinoline-2-carboxylate) with HCl/dioxane.
- Re-esterify with methanol and SOCl₂.
Outcomes :
Comparative Analysis of Synthetic Routes
Q & A
Q. Basic Characterization :
- HPLC : Use a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid. This method resolves polar byproducts .
- NMR : ¹H/¹³C NMR can confirm the presence of the trifluoromethoxy group (δ ~120–125 ppm for CF₃O) and the dihydroisoquinoline backbone .
Advanced Analysis : - X-ray crystallography : Resolve bond angles and torsional strain in the dihydroisoquinoline ring, which may influence reactivity .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected m/z ~423.1 for [M+H]⁺) and detect trace impurities .
How should researchers assess the enzyme inhibition potential of this compound?
Q. Basic Protocol :
- In vitro assays : Use fluorogenic substrates in buffer systems (pH 7.4, 37°C) to measure inhibition kinetics. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Strategies : - Molecular docking : Pre-screen the compound against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the benzamido group’s interaction with catalytic residues .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time to validate docking predictions .
How can computational methods predict the compound’s photophysical or pharmacokinetic properties?
Q. Advanced Research Focus :
- DFT calculations : Model electron density distributions to predict UV-Vis absorption peaks. The trifluoromethoxy group may introduce hyperchromic shifts due to electron-withdrawing effects .
- ADME prediction : Use tools like SwissADME to estimate logP (~3.2) and permeability, critical for prioritizing in vivo studies .
How to resolve contradictions in spectroscopic or bioactivity data?
Q. Methodological Approach :
- Cross-validation : Combine NMR, IR, and MS to confirm structural assignments. For example, a mismatch in carbonyl peaks (¹³C NMR vs. IR) may indicate tautomerization .
- Dose-response reevaluation : If bioactivity varies between assays, test a broader concentration range and check for solvent interference (e.g., DMSO toxicity above 0.1% v/v) .
What strategies mitigate instability of the trifluoromethoxy group during storage?
Q. Basic Protocol :
- Storage conditions : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis or photodegradation .
Advanced Analysis : - Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via LC-MS to identify vulnerable sites .
How to design derivatives to enhance target selectivity?
Q. Advanced Research Focus :
- Bioisosteric replacement : Substitute the trifluoromethoxy group with isosteres (e.g., pentafluorosulfanyl) to modulate lipophilicity and binding interactions .
- SAR studies : Synthesize analogs with modified substituents on the benzamido or isoquinoline moieties. Test against related enzymes to map selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
